molecular formula C12H12Cl2O3 B8127856 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid

3,5-Dichloro-4-(cyclopentyloxy)benzoic acid

Cat. No. B8127856
M. Wt: 275.12 g/mol
InChI Key: VXAQPSDNOMOLCN-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

Methyl 3,5-dichloro-4-(cyclopentyloxy)benzoate (2) (1.05 g, 3.63 mmol) and lithium hydroxide (174 mg, 7.26 mmol) were combined in THF (10 mL) and water (ca. 1.5 mL) was added dropwise until a solution formed. The resultant mixture was stirred at RT for 12 h. The THF was removed in vacuo and the residue acidified using aqueous HCl (1 M). The resultant precipitate was filtered to afford 3,5-dichloro-4-(cyclopentyloxy)benzoic acid (3) (820 mg, 82%): m/z 273 (M−H)− (ES−).
Name
Methyl 3,5-dichloro-4-(cyclopentyloxy)benzoate
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:18])[C:11]=1[O:12][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[C:5]([O:7]C)=[O:6].[OH-].[Li+].O>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:18])[C:11]=1[O:12][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Methyl 3,5-dichloro-4-(cyclopentyloxy)benzoate
Quantity
1.05 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1OC1CCCC1)Cl
Step Two
Name
Quantity
174 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1OC1CCCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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